molecular formula C9H17NO B1617667 2-Cyanoethyl hexyl ether CAS No. 5327-02-6

2-Cyanoethyl hexyl ether

Cat. No.: B1617667
CAS No.: 5327-02-6
M. Wt: 155.24 g/mol
InChI Key: CVGVUZQHVVQSRO-UHFFFAOYSA-N
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Description

2-Cyanoethyl hexyl ether is an organic compound characterized by the presence of a cyano group (–CN) attached to an ethyl group, which is further bonded to a hexyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyl hexyl ether can be synthesized through the Williamson ether synthesis, a well-known method for preparing ethersThe reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl hexyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Acidic Cleavage: Hydrochloric acid or sulfuric acid can be used to cleave the ether bond.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.

Major Products Formed

    Hexyl Alcohol: Formed from the cleavage of the ether bond.

    Carboxylic Acids and Amides: Resulting from the oxidation of the cyano group.

    Amines: Produced from the reduction of the cyano group.

Scientific Research Applications

2-Cyanoethyl hexyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanoethyl hexyl ether involves its ability to participate in nucleophilic substitution and other reactions due to the presence of the cyano and ether functional groups. The cyano group can act as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups or modify existing molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl methyl ether
  • 2-Cyanoethyl ethyl ether
  • 2-Cyanoethyl propyl ether
  • 2-Cyanoethyl butyl ether

Comparison

Compared to other cyanoethyl ethers, 2-Cyanoethyl hexyl ether has a longer alkyl chain, which can influence its solubility, boiling point, and reactivity. The hexyl group provides increased hydrophobicity, making it more suitable for applications requiring non-polar solvents. Additionally, the longer chain can impact the compound’s physical properties, such as viscosity and melting point .

Properties

IUPAC Name

3-hexoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-8-11-9-6-7-10/h2-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGVUZQHVVQSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201391
Record name 3-(Hexyloxy)propiononitrile
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Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5327-02-6
Record name 3-(Hexyloxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5327-02-6
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Record name 3-(Hexyloxy)propiononitrile
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Record name 2-Cyanoethyl hexyl ether
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Record name 3-(Hexyloxy)propiononitrile
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Record name 3-(hexyloxy)propiononitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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